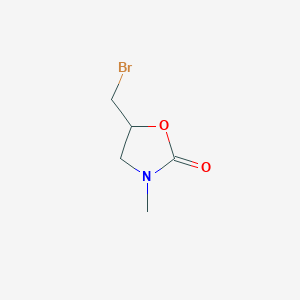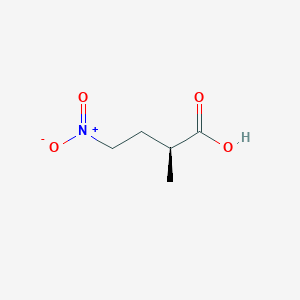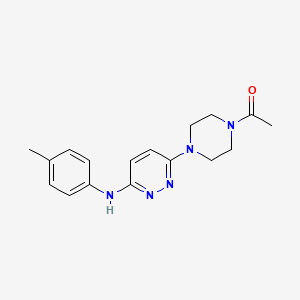![molecular formula C12H13N3O4S B2491021 1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea CAS No. 1219842-07-5](/img/structure/B2491021.png)
1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea" appears to be a complex urea derivative, incorporating both dioxolo and benzo[1,2-d]thiazol moieties. Such compounds are often of interest in the field of medicinal chemistry due to their potential biological activities.
Synthesis Analysis
Synthesis of complex urea derivatives typically involves multi-step reactions, including the formation of intermediates such as isoxazoles or thiazoles followed by urea formation. For instance, Shankar et al. (2017) described the synthesis of novel urea derivatives through reactions involving substituted amines and triphosgene in the presence of a base, which could be analogous to the steps required for synthesizing the compound of interest (Shankar et al., 2017).
Scientific Research Applications
Antihyperglycemic Agents
Compounds related to 1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea have been investigated for their potential as antihyperglycemic agents. For instance, a study by Cantello et al. (1994) synthesized a series of compounds, including benzoxazole derivatives, showing significant antihyperglycemic potency. These compounds were evaluated for their effects on insulin sensitivity and blood hemoglobin content, identifying leads for further therapeutic development (Cantello et al., 1994).
Antioxidant Properties
Research by Abd-Almonuim et al. (2020) involved synthesizing and characterizing a derivative of the compound . This study found that the coumarin derivative displayed high antioxidant activities, comparable to vitamin C, indicating potential applications in areas requiring antioxidant properties (Abd-Almonuim et al., 2020).
Metabolic Studies
Mizutani et al. (1994) conducted a study on the metabolism of related thiazoles, including thiabendazole, which shares structural similarities with 1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea. This research identified various metabolites and proposed metabolic pathways, contributing to the understanding of how such compounds are processed in biological systems (Mizutani et al., 1994).
properties
IUPAC Name |
1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-17-3-2-13-11(16)15-12-14-7-4-8-9(19-6-18-8)5-10(7)20-12/h4-5H,2-3,6H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTIYYXKGXYVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)





![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)
![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)